3-Chloroadamantan-1-amine hydrochloride
Description
3-Chloroadamantan-1-amine hydrochloride is a chlorinated derivative of adamantane, a rigid bicyclic hydrocarbon known for its stability and unique structural properties. The compound features a chlorine atom at the 3-position of the adamantane framework and an amine group at the 1-position, which is protonated as a hydrochloride salt. Adamantane derivatives are widely studied for their antiviral, antiparkinsonian, and neuroprotective activities, with this compound serving as a key intermediate or active pharmaceutical ingredient (API) in drug discovery .
Properties
IUPAC Name |
3-chloroadamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNXSCWHSVIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327341 | |
| Record name | 3-chloroadamantan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90812-21-8 | |
| Record name | 3-chloroadamantan-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroadamantan-1-amine hydrochloride typically involves the chlorination of adamantane followed by amination. One common method includes the reaction of adamantane with chlorine gas in the presence of a catalyst to form 1-chloroadamantane. This intermediate is then reacted with ammonia or an amine source under controlled conditions to yield 3-Chloroadamantan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and amination reactions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, such as 3-hydroxyadamantan-1-amine and 3-alkoxyadamantan-1-amine .
Scientific Research Applications
3-Chloroadamantan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Chloroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s lipophilicity also enhances its ability to cross cell membranes, making it effective in drug delivery systems .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Aminopropyl Chain: The extended chain in 1-(3-aminopropyl)adamantane hydrochloride introduces conformational flexibility, which could modulate receptor binding kinetics .
This compound
Friedel-Crafts Acylation : Reaction of adamantane with acyl chlorides, followed by reduction to amines .
Lithiation Strategies : Use of Mn-BuLi for regioselective functionalization, as seen in the synthesis of N-substituted adamantane-indole hybrids .
Physicochemical Properties
| Property | 3-Chloroadamantan-1-amine HCl | Amantadine HCl | 3-Methyladamantan-1-amine HCl |
|---|---|---|---|
| Melting Point | Not reported | 360°C (decomp.) | 204–205°C |
| Solubility | Likely polar aprotic solvents | Water-soluble | Moderate in toluene |
| Stability | Hydrolytically stable | Hygroscopic | Sensitive to oxidation |
Sources: Notes:
- The chlorine atom enhances polarity, possibly improving aqueous solubility relative to methyl/ethyl analogs.
- Amantadine hydrochloride’s hygroscopicity complicates formulation, a challenge less pronounced in halogenated derivatives .
Amantadine Hydrochloride
This compound
3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine)
- Role : Memantine derivative with reduced NMDA receptor affinity, used in Alzheimer’s disease research .
Biological Activity
3-Chloroadamantan-1-amine hydrochloride is a compound of interest due to its unique adamantane structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chlorine atom and an amine group attached to the adamantane core, which contributes to its distinctive chemical behavior. The synthesis typically involves reactions that incorporate the adamantane framework with various functional groups, allowing for modifications that enhance its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of adamantane, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds related to this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-Chloroadamantan-1-amine | 0.5 - 32 | Antibacterial |
| Related derivatives | <10 | Anti-proliferative |
In particular, certain derivatives have shown broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Candida albicans .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. For example, it has been reported to inhibit α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The inhibition constants (IC50) for these enzymes indicate a promising therapeutic potential for managing conditions like diabetes.
| Enzyme | IC50 (µM) |
|---|---|
| α-Amylase | 97.37 ± 1.52 |
| α-Glucosidase | Not specified |
The biological activity of this compound is thought to involve multiple mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.
- Enzyme Interaction : Its structure allows it to bind effectively to enzymes, leading to inhibition or modulation of their activity.
The chlorine atom and dimethylamine group enhance the compound's reactivity and binding affinity towards biological targets .
Study on Antibacterial Activity
A notable study synthesized a series of adamantane-linked thiazole derivatives and evaluated their antibacterial effects. Among these, specific compounds exhibited potent activity against a range of bacterial strains. For instance:
Anti-Proliferative Effects
Another investigation focused on the anti-proliferative effects of adamantane derivatives on human tumor cell lines. Compounds derived from 3-chloroadamantan-1-amine showed significant cytotoxicity against cancer cells, with IC50 values indicating strong potential for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
